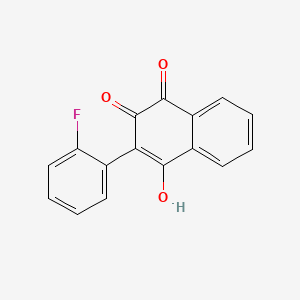

2-(2-Fluorophenyl)-3-hydroxynaphthalene-1,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-fluorophenyl)-4-hydroxynaphthalene-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9FO3/c17-12-8-4-3-7-11(12)13-14(18)9-5-1-2-6-10(9)15(19)16(13)20/h1-8,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJONONENOKUIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)C3=CC=CC=C3F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatives of 2 2 Fluorophenyl 3 Hydroxynaphthalene 1,4 Dione

Green Chemistry Approaches in Synthesis

The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of naphthoquinone derivatives. These approaches aim to improve efficiency, reduce waste, and utilize more environmentally benign conditions.

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a valuable green chemistry tool. nih.gov Ultrasound irradiation can significantly accelerate reaction rates, improve yields, and reduce the need for harsh conditions by generating localized high temperatures and pressures through acoustic cavitation. nih.govuniv.kiev.ua This technique has been successfully employed in the synthesis of various heterocyclic compounds. For example, an efficient method for the synthesis of 2-benzylidenebenzofuran-3(2H)-ones (aurones) involves the oxidative cyclization of chalcones under ultrasonic irradiation, offering faster reactions and higher yields compared to conventional methods. univ.kiev.uaresearchgate.net The synthesis of lawsone (2-hydroxy-1,4-naphthoquinone) derivatives has also been achieved using ultrasound-assisted, multi-component reactions, highlighting the applicability of this method to the naphthoquinone scaffold. researchgate.net The primary advantages of this technique are the significant reduction in reaction times and improved energy efficiency. nih.govnih.gov

| Compound Class | Synthetic Method | Key Advantages | Reference(s) |

| 2-Benzylidenebenzofuran-3(2H)-ones | Oxidative cyclization of chalcones | Faster reaction, higher yield | univ.kiev.uaresearchgate.net |

| Lawsone Derivatives | Multi-component reaction | Efficient, reduced reaction time | researchgate.net |

| 1,2,4-Triazole Derivatives | Coupling of precursors | Good yields, shorter time periods | nih.gov |

| Chalcone Derivatives | Claisen-Schmidt condensation | Ecofriendly, high yield (70-94%) | nih.gov |

Microwave-assisted organic synthesis (MAOS) is another cornerstone of green chemistry that utilizes microwave energy to heat reactions directly and efficiently. This often leads to dramatic reductions in reaction times, from hours to minutes, along with increased yields and product purity. nih.gov Three-component reactions, which enhance atom economy by combining multiple reactants in a single step, are particularly well-suited for microwave assistance. rsc.org The synthesis of various 3-hydroxynaphthalene-1,4-dione derivatives has been achieved through microwave-assisted three-component reactions in neat water, providing a green and practical one-pot approach with excellent yields. researchgate.net This method often eliminates the need for traditional, volatile organic solvents and lengthy purification processes. nih.govresearchgate.net The synthesis of other complex heterocyclic systems, such as 1,3-diketones and pyrazolo[3,4-d]pyrimidin-4-ones, has also been significantly improved by using microwave irradiation, often under solvent-free conditions. rsc.orgnih.gov

| Reaction Type | Reactants | Conditions | Key Advantages | Reference(s) |

| Three-component reaction | Aldehydes, Meldrum's acid, 2-hydroxynaphthalene-1,4-dione | Microwave irradiation | Economical, environmentally benign | researchgate.net |

| Hantzsch condensation | 5-formyl-2′-deoxyuridine, β-keto ester, ammonium (B1175870) acetate | Microwave, solvent-free, Ba(NO₃)₂ catalyst | High yields (86-96%), short reaction time | nih.gov |

| Diketone synthesis | α-naphthol, ethyl benzoylacetate | Microwave, ZnCl₂ catalyst | Quantitative yield (91%), short time | nih.gov |

| Pyrimidinone synthesis | 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, primary amines | Microwave, one-pot | Short reaction time, chromatography-free isolation | rsc.org |

Replacing volatile and often toxic organic solvents with water or eliminating solvents altogether is a primary goal of green chemistry. Water is an ideal solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of bioactive 1-alkyl-1H-naphtho[2,3-d] rsc.orgrsc.orgtandfonline.comtriazole-4,9-diones via a [2+3] cycloaddition reaction has been successfully demonstrated using water as the solvent, resulting in good yields and minimal need for purification. researchgate.net Similarly, the use of gluconic acid aqueous solution as both a catalyst and solvent provides a biocompatible medium for one-pot multicomponent syntheses. researchgate.net

Solvent-free, or solid-state, reactions offer further environmental benefits by reducing waste and simplifying work-up procedures. researchgate.net These reactions can be promoted by grinding, heating, or techniques like twin-screw extrusion. researchgate.netqub.ac.uk The synthesis of 1,4-dihydropyridine (B1200194) nucleoside analogues has been achieved with very high yields under solvent-free microwave conditions. nih.gov This approach not only aligns with green chemistry principles but can also lead to the formation of unique products, as seen in the stepwise synthesis of unsymmetrical diketopyrrolo-pyrrole molecules, which is only possible under solvent-free conditions. researchgate.net

Asymmetric Synthesis and Enantioselective Pathways

The development of asymmetric and enantioselective methods is crucial for producing chiral molecules, as different enantiomers can exhibit distinct biological activities. For hydroxynaphthoquinone derivatives, enantioselective synthesis focuses on creating stereogenic centers on the core structure or its side chains.

While a specific enantioselective pathway for 2-(2-Fluorophenyl)-3-hydroxynaphthalene-1,4-dione is not prominently detailed, general strategies for introducing chirality into the 2-hydroxynaphthoquinone scaffold are well-established. One such approach involves the transition metal-catalyzed functionalization of the parent molecule, lawsone. An iridium-catalyzed enantioselective β-allenylation of 2-hydroxynaphthoquinones with allenylic alcohols has been developed, yielding β-allenylic lawsone derivatives with outstanding enantioselectivity (up to >99.9:0.1 er). rsc.org This demonstrates how a stereocenter can be installed adjacent to the naphthoquinone core.

Organocatalysis offers another powerful tool for asymmetric synthesis. A bifunctional chiral bis-squaramide has been used to catalyze the conjugate addition of 2-hydroxy-1,4-naphthoquinone (B1674593) to 2-enoylpyridines, producing a variety of enantioenriched naphthoquinones in high yields and with excellent enantioselectivities (up to >99% ee). rsc.org Similarly, C2-symmetric squaramide-based primary diamines have been employed as organocatalysts in the asymmetric Michael addition of 4-hydroxycoumarin (B602359) (a structural analog) to α,β-unsaturated ketones to produce the anticoagulant warfarin (B611796) and its analogs with high enantiomeric excess. rsc.org These methods underscore the potential for creating chiral derivatives of this compound by applying established enantioselective catalytic systems to introduce substituents at the C3-position or other reactive sites.

| Catalytic System | Reaction Type | Substrates | Enantioselectivity | Reference(s) |

| Ir(I)/(phosphoramidite,olefin) complex | β-Allenylation | 2-Hydroxynaphthoquinones, Allenylic alcohols | Up to >99.9:0.1 er | rsc.org |

| Bifunctional chiral bis-squaramide | Conjugate Addition | 2-Hydroxy-1,4-naphthoquinone, 2-Enoylpyridines | Up to >99% ee | rsc.org |

| C2-symmetric squaramide diamines | Michael Addition | 4-Hydroxycoumarin, α,β-Unsaturated ketones | Up to 96% ee | rsc.org |

| Bifunctional thioureas / Quinidine | Aza-Michael addition | 2'-Amino chalcones | Excellent ee | nih.gov |

Structural Elucidation and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures, providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For the analogue, 2-((2-Fluorophenyl)thio)-3-hydroxynaphthalene-1,4-dione, the ¹H NMR spectrum, recorded in DMSO-d6, reveals distinct signals corresponding to the aromatic protons of both the naphthalene (B1677914) and the 2-fluorophenyl rings. frontiersin.org

The protons of the naphthalene ring system typically appear in the downfield region due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nature of the dione (B5365651) functionality. The protons on the 2-fluorophenyl group also resonate in the aromatic region, with their chemical shifts and multiplicities influenced by the fluorine substituent and their relative positions.

Interactive Data Table: ¹H NMR Data for 2-((2-Fluorophenyl)thio)-3-hydroxynaphthalene-1,4-dione frontiersin.org

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 6.61–6.64 | m | Aromatic H | |

| 6.70-6.80 | m | Aromatic H | |

| 6.84 | t | 7.5 | Aromatic H |

| 7.43-7.51 | m | Aromatic H | |

| 7.62 | t | 7.5 | Aromatic H |

| 7.84 | d | 7.5 | Aromatic H |

| 8.03 | d | 7.5 | Aromatic H |

Note: The specific assignment of each multiplet to a particular proton on the naphthalene or fluorophenyl ring would require further analysis, such as 2D NMR techniques.

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The spectrum for 2-((2-Fluorophenyl)thio)-3-hydroxynaphthalene-1,4-dione in DMSO-d6 shows a range of signals corresponding to the carbonyl carbons, the aromatic carbons, and the carbons bearing substituents. frontiersin.org The carbonyl carbons of the naphthoquinone moiety are typically found at the most downfield chemical shifts (around 170-190 ppm) due to the strong deshielding effect of the double-bonded oxygen atoms. The aromatic carbons exhibit signals in the range of 105-160 ppm. The carbon atom directly bonded to the fluorine atom in the 2-fluorophenyl group will appear as a doublet due to ¹³C-¹⁹F coupling, with a large coupling constant.

Interactive Data Table: ¹³C NMR Data for 2-((2-Fluorophenyl)thio)-3-hydroxynaphthalene-1,4-dione frontiersin.org

| Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |

| 105.00 | Aromatic C | |

| 114.62 | d, J = 21.8 | Aromatic C-F |

| 124.05 | d, J = 0.9 | Aromatic C |

| 125.08 | d, J = 7.3 | Aromatic C |

| 126.39 | Aromatic C | |

| 126.47 | Aromatic C | |

| 126.70 | Aromatic C | |

| 127.68 | Aromatic C | |

| 130.93 | Aromatic C | |

| 131.21 | Aromatic C | |

| 134.68 | Aromatic C | |

| 135.80 | Aromatic C | |

| 159.22 | d, J = 241.2 | Aromatic C-F |

| 172.96 | Carbonyl C | |

| 180.70 | Carbonyl C | |

| 187.31 | Carbonyl C |

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are crucial for the unambiguous assignment of complex spectra.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For the title compound, COSY would reveal the connectivity of the protons within the naphthalene and the 2-fluorophenyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly powerful for identifying quaternary carbons and for piecing together different fragments of the molecule, such as linking the 2-fluorophenyl ring to the naphthoquinone core.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of 2-((2-Fluorophenyl)thio)-3-hydroxynaphthalene-1,4-dione shows characteristic absorption bands for the hydroxyl and carbonyl groups. frontiersin.org

Hydroxyl (-OH) Group: A broad absorption band is observed at 3428 cm⁻¹, which is characteristic of the O-H stretching vibration. The broadness of this peak suggests the presence of hydrogen bonding, either intramolecularly with one of the carbonyl oxygens or intermolecularly in the solid state.

Carbonyl (C=O) Groups: A strong absorption band is present at 1673 cm⁻¹. This is indicative of the C=O stretching vibrations of the dione functionality in the naphthoquinone ring. The position of this band can be influenced by conjugation and hydrogen bonding.

The IR spectrum also displays several other key features:

Aromatic C-H Stretching: The bands at 2917 and 2850 cm⁻¹ can be attributed to the C-H stretching vibrations of the aromatic rings. frontiersin.org

Aromatic C=C Stretching: The absorptions at 1587 and 1533 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic naphthalene and 2-fluorophenyl rings. frontiersin.org

C-F Stretching: The carbon-fluorine bond typically gives rise to a strong absorption in the region of 1000-1400 cm⁻¹, although its precise location in the provided data is not specified.

Raman spectroscopy, which is complementary to IR spectroscopy, would also be valuable for characterizing this molecule. Raman is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C stretching modes of the aromatic rings and the C-S bond in the thio-analogue would be expected to show strong signals in the Raman spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 2-(2-Fluorophenyl)-3-hydroxynaphthalene-1,4-dione, it serves the dual purpose of determining the exact molecular weight and providing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule with high accuracy. This technique can measure the mass of a compound to several decimal places, which allows for the confident assignment of a unique molecular formula.

The molecular formula for this compound is C₁₆H₉FO₃. Based on this formula, the theoretical exact mass (monoisotopic mass) of the neutral molecule can be calculated. An experimental HRMS analysis would be expected to yield a mass value that corresponds closely to this calculated value, typically within a few parts per million (ppm), thereby confirming the elemental composition.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₉FO₃ |

| Calculated Exact Mass ([M]) | 268.0536 g/mol |

| Calculated Mass for [M+H]⁺ | 269.0614 g/mol |

| Calculated Mass for [M-H]⁻ | 267.0458 g/mol |

| Calculated Mass for [M+Na]⁺ | 291.0433 g/mol |

This table presents the theoretical monoisotopic masses for the neutral molecule and its common adducts. Experimental HRMS data would be compared against these values to validate the elemental composition.

In mass spectrometry, particularly under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that is invaluable for structural elucidation. The fragmentation of this compound is predicted to occur at its most labile bonds and lead to the formation of stable ions.

Key predicted fragmentation pathways include:

Loss of Carbon Monoxide (CO): Naphthoquinones are known to undergo characteristic losses of one or more carbonyl groups. The initial loss of a CO molecule (28 Da) from the molecular ion is a highly probable event.

Cleavage of the Phenyl Ring: The bond connecting the fluorophenyl group to the naphthoquinone core can cleave, leading to fragments corresponding to one or both ring systems.

Loss of the Fluorine atom or HF: Fragmentation involving the fluorophenyl moiety could include the loss of a fluorine radical or a neutral hydrogen fluoride (B91410) (HF) molecule.

| Proposed Fragment Ion (Structure) | Proposed Neutral Loss | Theoretical m/z |

|---|---|---|

| [C₁₆H₉FO₃]⁺ (Molecular Ion) | - | 268.05 |

| [C₁₅H₉FO₂]⁺ | CO | 240.06 |

| [C₁₄H₉FO]⁺ | 2CO | 212.06 |

| [C₁₀H₅O₂]⁺ (Hydroxynaphthoquinone fragment) | C₆H₄F | 173.03 |

| [C₆H₄F]⁺ (Fluorophenyl fragment) | C₁₀H₅O₃ | 95.02 |

This table outlines the predicted major fragments for this compound based on established fragmentation principles for aromatic ketones and fluorinated compounds.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis provides a direct, quantitative measure of the mass percentages of carbon, hydrogen, and other elements (like fluorine) in a sample. This technique is a fundamental method for confirming the stoichiometry of a purified compound. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula, C₁₆H₉FO₃. A close agreement, typically within ±0.4%, is considered confirmation of the compound's empirical and molecular formula.

| Element | Symbol | Theoretical Mass Percentage (%) |

|---|---|---|

| Carbon | C | 71.64% |

| Hydrogen | H | 3.38% |

| Fluorine | F | 7.08% |

| Oxygen | O | 17.89% |

This table shows the calculated elemental composition of this compound. Experimental results from elemental analysis would be expected to align with these percentages to verify the compound's purity and stoichiometry.

Crystallographic Investigations and Intermolecular Interactions

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Conformation

No public record of a solved single-crystal structure for 2-(2-Fluorophenyl)-3-hydroxynaphthalene-1,4-dione was found. This information is essential for determining precise bond lengths, bond angles, and the definitive three-dimensional conformation of the molecule in the solid state.

Analysis of Crystal Packing and Supramolecular Assembly

Without crystal structure data, a factual analysis of the crystal packing and the specific arrangement of molecules within the lattice cannot be conducted.

Hydrogen Bonding Networks (O-H⋯O, C-H⋯O, N-H⋯O Interactions)

While the molecular structure suggests the potential for O-H⋯O and C-H⋯O hydrogen bonds, the specific distances, angles, and patterns of these networks are unknown without experimental crystallographic data.

Aromatic π–π Stacking Interactions

The presence of two aromatic rings (fluorophenyl and naphthalene) suggests the possibility of π–π stacking interactions. However, the existence, geometry (e.g., parallel-displaced, T-shaped), and centroid-to-centroid distances of such interactions have not been experimentally determined.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

A Hirshfeld surface analysis, which is crucial for quantitatively breaking down intermolecular contacts into percentages (e.g., H⋯H, C⋯H, O⋯H), is entirely dependent on the availability of a crystallographic information file (CIF). As this file is unavailable, this analysis cannot be performed.

Energy Frameworks for Cooperative Interaction Analysis within the Crystal Lattice

The calculation of energy frameworks, which illustrates the strength and nature (e.g., electrostatic, dispersion) of intermolecular interaction energies within the crystal lattice, requires the solved crystal structure as a starting point. Consequently, this analysis is not possible for the title compound.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and versatile method for predicting molecular properties with a good balance of accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis

A fundamental step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, the molecule's geometry is adjusted to find the minimum energy conformation. niscpr.res.in This process provides key information on bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, the electronic structure can be analyzed. This includes the distribution of electron density, which helps in identifying electron-rich and electron-poor regions of the molecule. The molecular electrostatic potential (MEP) map is a valuable tool for visualizing these regions, where areas of negative potential (typically colored red) indicate sites prone to electrophilic attack, and areas of positive potential (blue) are susceptible to nucleophilic attack.

Illustrative Data: Optimized Geometric Parameters

| Parameter | Bond/Angle | Illustrative Value |

|---|---|---|

| Bond Length | C=O (quinone) | 1.22 Å |

| C-O (hydroxyl) | 1.35 Å | |

| C-F | 1.36 Å | |

| C-C (aromatic) | 1.39 - 1.42 Å | |

| Bond Angle | O=C-C | 120.5° |

| C-C-O (hydroxyl) | 119.8° | |

| Dihedral Angle | Fluorophenyl-Naphthoquinone | 45.2° |

Note: This data is hypothetical and serves to illustrate typical results from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. Analysis of the distribution of these orbitals shows which parts of the molecule are most likely to be involved in electron donation and acceptance.

Illustrative Data: FMO Properties

| Parameter | Illustrative Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.8 eV |

| HOMO-LUMO Energy Gap (ΔE) | 3.7 eV |

Note: This data is hypothetical and serves to illustrate typical results from FMO analysis.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

DFT calculations can accurately predict various spectroscopic properties, which is invaluable for complementing and interpreting experimental data.

NMR (Nuclear Magnetic Resonance): The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate 1H and 13C NMR chemical shifts. nih.gov These theoretical values, when compared to a standard reference like tetramethylsilane (B1202638) (TMS), can aid in the structural elucidation of the compound.

IR (Infrared): Theoretical vibrational frequencies can be calculated to predict the IR spectrum. These frequencies correspond to specific bond stretching, bending, and other molecular vibrations. For example, the characteristic stretching frequencies of the carbonyl (C=O) and hydroxyl (O-H) groups in 2-(2-Fluorophenyl)-3-hydroxynaphthalene-1,4-dione can be predicted.

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths (λmax) in the UV-Vis spectrum. mdpi.com This analysis helps to understand the electronic properties and color of the compound.

Illustrative Data: Predicted Spectroscopic Data

| Spectrum | Feature | Illustrative Predicted Value |

|---|---|---|

| 13C NMR | C=O (quinone) | 185 ppm, 180 ppm |

| C-F | 160 ppm (d, JC-F = 245 Hz) | |

| IR | ν(O-H) stretch | 3450 cm-1 |

| ν(C=O) stretch | 1670 cm-1, 1655 cm-1 | |

| UV-Vis | λmax (π → π*) | 330 nm |

Note: This data is hypothetical and serves to illustrate typical results from spectroscopic predictions.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA). This method is instrumental in drug discovery for predicting the binding affinity and interaction mechanism of a potential drug candidate with its biological target.

Ligand-Protein Binding Mode Predictions

For a compound like this compound, which belongs to a class of molecules with known anticancer and antimicrobial activities, molecular docking can predict how it binds to specific enzymes or proteins involved in disease pathways. nih.govnih.gov The simulation places the ligand into the binding site of the protein in various conformations and scores each pose based on a scoring function, which estimates the binding energy. The pose with the lowest energy score is considered the most likely binding mode.

Interaction Mechanisms with Biological Macromolecules (e.g., Enzymes, DNA)

Beyond predicting the binding pose, docking analysis provides detailed insights into the non-covalent interactions that stabilize the ligand-receptor complex. These interactions can include:

Hydrogen Bonds: Crucial for specificity and binding affinity, often involving polar groups like the hydroxyl and carbonyl groups of the naphthoquinone core.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (e.g., the phenyl and naphthalene (B1677914) rings) and hydrophobic pockets in the protein.

Pi-Pi Stacking: Aromatic rings of the ligand can interact with aromatic residues (like phenylalanine, tyrosine, tryptophan) in the protein.

Halogen Bonds: The fluorine atom on the phenyl ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

Illustrative Data: Molecular Docking with a Kinase Target (e.g., PI3Kα)

| Parameter | Illustrative Finding |

|---|---|

| Binding Energy | -8.5 kcal/mol |

| Interacting Residues | VAL851, LYS802, ASP933 |

| Hydrogen Bonds | O-H group with ASP933 backbone |

| C=O group with LYS802 side chain | |

| Hydrophobic Interactions | Naphthalene ring with VAL851, ILE848 |

| Pi-Pi Stacking | Fluorophenyl ring with TYR836 |

Note: This data is hypothetical, based on typical interactions for kinase inhibitors, and serves to illustrate docking results.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For derivatives of 1,4-naphthoquinone (B94277), QSAR studies are pivotal in designing new compounds with enhanced therapeutic potential, such as anticancer or antimalarial activities. These models identify key molecular descriptors that govern the biological effects of the compounds.

While a specific QSAR model exclusively for this compound is not detailed in publicly available literature, general QSAR studies on substituted 1,4-naphthoquinones highlight several crucial descriptors that are undoubtedly relevant. These descriptors can be categorized as follows:

Electronic Descriptors: These relate to the electronic aspects of the molecule. For instance, the electronegativity (E1e) and dipole moment (Dipole, EEig15d) are often significant. The presence of the electronegative fluorine atom on the phenyl ring of this compound would substantially influence these parameters.

Steric and Topological Descriptors: These describe the size and shape of the molecule. Descriptors such as van der Waals volume (GATS5v, GATS6v, Mor16v), mass (G1m), and ring complexity (RCI) are frequently found to be critical for the activity of naphthoquinone derivatives.

Lipophilic Descriptors: These quantify the molecule's hydrophobicity, which affects its ability to cross cell membranes. The partition coefficient (logP) is a common descriptor in this category.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These are particularly relevant for predicting the reactivity and redox properties of the molecule.

A hypothetical QSAR study for a series of 2-aryl-3-hydroxynaphthalene-1,4-diones, including the 2-fluoro derivative, would likely involve the calculation of these descriptors and the generation of a regression model to correlate them with a specific biological activity.

Table 1: Potentially Significant QSAR Descriptors for this compound

| Descriptor Category | Specific Descriptors | Predicted Influence on Activity |

| Electronic | Electronegativity (E1e), Dipole Moment (Dipole) | The fluorine atom increases electronegativity, potentially affecting receptor binding. |

| Steric/Topological | Van der Waals Volume, Molecular Mass, Ring Complexity (RCI) | The size and shape influence the fit into biological targets. |

| Lipophilicity | Partition Coefficient (logP) | Affects membrane permeability and transport to the site of action. |

| Quantum-Chemical | HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in redox reactions. |

Redox Potential Prediction and Orbital Component Analysis

The biological activity of naphthoquinones is often linked to their redox properties, specifically their ability to accept one or two electrons to form semiquinone and hydroquinone (B1673460) species. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the redox potentials of these compounds.

The redox potential is closely related to the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy generally corresponds to a higher (more positive) reduction potential, indicating that the molecule is more easily reduced. For this compound, the electron-withdrawing nature of the fluorine atom on the phenyl ring is expected to lower the LUMO energy compared to its non-fluorinated counterpart. This would, in turn, increase its redox potential, making it a better electron acceptor.

Orbital component analysis provides a detailed picture of the electron distribution in the frontier molecular orbitals (HOMO and LUMO).

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the ability of a molecule to donate electrons. In this compound, the HOMO is likely to be distributed over the hydroxynaphthoquinone ring system, particularly the electron-rich hydroquinone-like portion.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is associated with the ability of a molecule to accept electrons. The LUMO is expected to be localized primarily on the quinone moiety, which is the electron-deficient part of the molecule.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

Table 2: Predicted Orbital Properties and Redox Potential of this compound

| Property | Predicted Characteristic | Implication |

| LUMO Energy | Lowered due to the electron-withdrawing fluorine atom. | Higher (more positive) redox potential; enhanced electron-accepting capability. |

| HOMO Energy | Less affected by the substituent on the phenyl ring. | The ability to donate electrons is primarily determined by the naphthoquinone core. |

| HOMO-LUMO Gap | Likely to be smaller than the non-fluorinated analogue. | Increased chemical reactivity. |

| Redox Potential | Predicted to be higher than 2-phenyl-3-hydroxynaphthalene-1,4-dione. | Potentially enhanced biological activity in processes involving electron transfer. |

Mechanistic Investigations of Chemical Reactivity

Electron Transfer Processes

The 1,4-naphthoquinone (B94277) core is a well-established electron acceptor, and its derivatives can participate in single-electron transfer (SET) processes to form semiquinone radical anions. The biological activity of many naphthoquinones is linked to their ability to accept one or two electrons, forming the corresponding radical anion (Q•−) and dianion (Q2−) species. mdpi.com These electron transfer processes are fundamental to their role in biological redox cycling.

The reduction potentials are sensitive to the nature and position of substituents on the naphthoquinone skeleton. Electron-donating groups generally make the reduction potential more negative, while electron-withdrawing groups, such as the fluorine atom on the phenyl ring, are expected to make the reduction potential less negative, facilitating electron transfer. The introduction of bulky groups at the 3-position can also influence the reduction potentials. researchgate.net

A proposed general mechanism for the electrochemical reduction of a 2-hydroxynaphthoquinone (QH) is as follows researchgate.net:

First electron transfer: QH + e⁻ → QH•⁻ (radical anion formation)

Protonation: QH•⁻ + H⁺ → QH₂• (neutral radical formation)

Second electron transfer: QH₂• + e⁻ → QH₂⁻ (anion formation)

Second protonation: QH₂⁻ + H⁺ → QH₃ (hydroquinone formation)

Self-protonation reactions, where unreduced quinone molecules act as proton donors, can also play a significant role. researchgate.netresearchgate.net

Nucleophilic and Electrophilic Reaction Pathways

The reactivity of 2-(2-Fluorophenyl)-3-hydroxynaphthalene-1,4-dione is characterized by its susceptibility to both nucleophilic and electrophilic attack, primarily centered around the quinone ring.

Nucleophilic Reactions:

The electron-deficient nature of the quinone ring makes it an excellent electrophile, readily undergoing nucleophilic addition reactions. The C3 position, being part of a Michael system, is particularly activated towards nucleophilic attack. Common nucleophiles that react with 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) and its derivatives include amines, thiols, and carbanions.

For instance, the reaction of lawsone with aldehydes and amines in a Mannich-type reaction is a well-established method for synthesizing 3-substituted amino derivatives. researchgate.nettubitak.gov.tr Similarly, Michael addition of nucleophiles to the activated double bond of the quinone ring is a common reaction pathway. tubitak.gov.tr The proposed mechanism for the synthesis of piperidinium (B107235) 3,3'-(arylmethylene) bis (2-hydroxynaphthalene-1,4-diones) involves a Knoevenagel-type condensation followed by a Michael addition. tubitak.gov.tr

Electrophilic Reactions:

While the quinone ring is inherently electron-poor, the hydroxyl group at the C3 position can be deprotonated to form a nucleophilic enolate. This enolate can then react with electrophiles. However, direct electrophilic substitution on the quinone ring is less common due to its electron-deficient character. Electrophilic attack is more likely to occur on the benzenoid ring, directed by the existing substituents, although the deactivating effect of the quinone moiety makes such reactions challenging.

Mechanistic Insights into Derivative Formation

The synthesis of derivatives of this compound provides valuable insights into its chemical reactivity. A key precursor for many derivatives is 2-hydroxy-1,4-naphthoquinone (lawsone).

One example of derivative formation is the enantioselective Michael addition of 2-hydroxy-1,4-naphthoquinone to nitroalkenes. This reaction has been used to synthesize compounds such as (R)-2-(1-(2-Fluorophenyl)-2-nitroethyl)-3-hydroxynaphthalene-1,4-dione. The reaction is typically catalyzed by a bifunctional thiourea (B124793) catalyst and proceeds via the formation of a nucleophilic enolate from lawsone, which then attacks the nitroalkene in a stereocontrolled manner.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 2-Hydroxy-1,4-naphthoquinone | (E)-1-fluoro-2-(2-nitrovinyl)benzene | Rosin-derived indane amine thiourea | (R)-2-(1-(2-Fluorophenyl)-2-nitroethyl)-3-hydroxynaphthalene-1,4-dione |

This table illustrates the synthesis of a derivative of the target compound through a Michael addition reaction.

Another approach to derivatization involves the reaction of lawsone with arylhydrazines in the presence of a catalytic amount of iodine in the air. This reaction proceeds through the generation of aryl radicals, which then attack the naphthoquinone ring. This method allows for the synthesis of various 2-aryl-3-hydroxynaphthalene-1,4-diones.

Redox Cycling and Radical Formation Studies

Naphthoquinones are well-known for their ability to undergo redox cycling. This process involves the reduction of the quinone to a semiquinone radical, which can then be re-oxidized by molecular oxygen to regenerate the parent quinone and produce reactive oxygen species (ROS), such as superoxide (B77818) anion radicals (O₂•⁻). mdpi.com This redox cycling capability is often implicated in the biological activities of quinones.

The general mechanism for redox cycling is as follows:

One-electron reduction: Quinone + e⁻ → Semiquinone radical anion

Reaction with oxygen: Semiquinone radical anion + O₂ → Quinone + O₂•⁻ (superoxide)

The stability of the semiquinone radical and the redox potential of the quinone are key factors in determining the efficiency of redox cycling. The presence of the electron-withdrawing fluorine atom in the 2-phenyl group of this compound is expected to influence its redox potential and, consequently, its propensity to undergo redox cycling.

Furthermore, the naphthoquinone moiety itself is recognized for its radical scavenging activity. researchgate.netnih.gov The hydroxyl group at the C3 position can donate a hydrogen atom to a radical species, thereby neutralizing it. The resulting naphthoquinone radical is stabilized by resonance. The radical scavenging capacity of naphthoquinone derivatives is an area of active research, with studies indicating that the presence of the naphthoquinone moiety is essential for this activity. nih.gov

| Compound Class | Radical Formation/Scavenging Property | Implication |

| 1,4-Naphthoquinones | Can accept electrons to form semiquinone radicals. mdpi.com | Potential for redox cycling and generation of reactive oxygen species. |

| Hydroxynaphthoquinones | Can donate a hydrogen atom to scavenge free radicals. nih.gov | Potential antioxidant activity. |

This table summarizes the dual role of the naphthoquinone core in both generating and scavenging radical species.

Exploration of Biological Activities and Structure Activity Relationships Sar in Vitro

In Vitro Antimicrobial Activity

While specific studies on the antimicrobial effects of 2-(2-Fluorophenyl)-3-hydroxynaphthalene-1,4-dione are not extensively documented, the general class of 1,4-naphthoquinone (B94277) derivatives has demonstrated a wide spectrum of antimicrobial actions.

Research on various synthetic 1,4-naphthoquinone derivatives indicates notable antibacterial activity. For instance, derivatives of lawsone (2-hydroxy-1,4-naphthoquinone) have been investigated for their effects on cariogenic bacteria. Compounds with different substituents at the 2-position have shown potent activity against Gram-positive bacteria like Streptococcus mutans and Actinomyces naeslundii. ukm.my

Generally, Gram-positive bacteria are more susceptible to the effects of halogenated hydroxyxanthenes, a related class of compounds, than Gram-negative bacteria. This difference in susceptibility is often attributed to the outer membrane of Gram-negative bacteria, which acts as a barrier. The structure of the naphthoquinone scaffold and its lipophilicity play a crucial role in its ability to penetrate bacterial cell walls and membranes. The introduction of a lipophilic phenyl group, particularly one containing fluorine, may enhance the compound's ability to traverse these barriers.

Table 1: Antibacterial Activity of Selected Naphthoquinone Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) |

|---|---|---|

| 2-(prop-2-ynyloxy)naphthalene-1,4-dione | Streptococcus mutans | 1.56 |

| 2-(prop-2-ynyloxy)naphthalene-1,4-dione | Actinomyces naeslundii | 3.125 |

| Chlorhexidine (Control) | Streptococcus mutans | 1.95 |

| Chlorhexidine (Control) | Actinomyces naeslundii | 1.95 |

Data is illustrative of related compounds and not of this compound directly. ukm.my

The antifungal potential of naphthoquinones is well-established. A series of halogen-containing 1,4-naphthoquinone derivatives have demonstrated potent activity against various fungal species. For example, compounds such as 2-hydroxy-3-chloro-1,4-naphthoquinone have shown significant efficacy against Candida albicans, Trichophyton mentagrophytes, and Microsporum gypseum. researchgate.net The presence of a halogen, in this case, chlorine, at the 3-position appears to contribute positively to the antifungal activity. This suggests that the fluorine atom on the phenyl ring of this compound could also play a role in its antifungal properties. The mechanism of action for many antifungal naphthoquinones is thought to involve the disruption of fungal membrane permeability. nih.gov

Table 2: Antifungal Activity of Selected Naphthoquinone Derivatives

| Compound/Derivative | Fungal Strain | Activity (MIC in µg/mL) |

|---|---|---|

| 2-hydroxy-3-chloro-1,4-naphthoquinone | Candida albicans | 1 |

| 2-(N-acetyl)-acetamido-3-chloro-1,4-napthoquinone | Candida albicans | 4 |

| Clotrimazole (Control) | Candida albicans | 8 |

Data is illustrative of related compounds and not of this compound directly. researchgate.net

In Vitro Antiparasitic Activity

Naphthoquinones have been a promising scaffold for the design of drugs targeting protozoan parasites.

Substituted 2-hydroxy-1,4-naphthoquinones have been evaluated for their in vitro activity against Toxoplasma gondii. Studies have shown that 3-alkyl-substituted 2-hydroxy-1,4-naphthoquinones can significantly inhibit the intracellular replication of T. gondii tachyzoites. nih.govnih.gov The activity of these compounds underscores the importance of the 2-hydroxy-1,4-naphthoquinone (B1674593) core in targeting this parasite. The lipophilic nature of the substituent at the C3 position is believed to be a key factor in the compound's efficacy. The 2-phenyl substitution in this compound would provide significant lipophilicity, which may contribute to its potential anti-toxoplasma activity.

Table 3: In Vitro Activity of 2-Hydroxy-1,4-Naphthoquinone Derivatives against Toxoplasma gondii

| Compound | Activity |

|---|---|

| 3-(4-cycloheptylphenyl)propyl-2-hydroxy-1,4-naphthoquinone (NSC52) | Significant inhibition of intracellular replication |

| 3-(4-cyclohexylphenyl)propyl-2-hydroxy-1,4-naphthoquinone (NSC55) | Significant inhibition of intracellular replication |

Qualitative data based on findings for related compounds. nih.govnih.gov

The development of new drugs for Chagas disease, caused by Trypanosoma cruzi, is a global health priority. Substituted 1,4-naphthoquinones have been synthesized and tested against the infective bloodstream form of T. cruzi, showing substantial activity. researchgate.net The mechanism of action is often linked to the generation of reactive oxygen species, which induces oxidative stress in the parasite. The specific substitution pattern on the naphthoquinone ring is crucial for the level of trypanocidal activity.

Research into the antileishmanial potential of naphthoquinone derivatives has yielded promising results. A study on 2-hydroxy-3-phenylsulfanylmethyl- ukm.mynih.gov-naphthoquinones revealed that compounds with a fluorine substituent on the phenyl ring demonstrated the most promising activity against Leishmania (Leishmania) infantum, with a high selectivity index against amastigotes. nih.gov This finding is particularly relevant for this compound, as it contains both the 2-phenyl and a fluorine substituent, suggesting it could be a potent antileishmanial agent. The activity of these compounds is evaluated against both the promastigote and the clinically relevant intracellular amastigote forms of the parasite.

Table 4: Antileishmanial Activity of a Series of 2-Hydroxy-3-phenylsulfanylmethyl- ukm.mynih.gov-Naphthoquinones against L. (L.) infantum

| Form of Parasite | Activity Range (IC50 in µM) |

|---|---|

| Promastigotes | 8 to 189 |

| Intracellular Amastigotes | 12 to 65 |

Data is for a series of related compounds, with fluorine-substituted derivatives showing high potency. nih.gov

Activity against Plasmodium falciparum

No studies were found that evaluated the in vitro activity of this compound against strains of Plasmodium falciparum, the parasite responsible for malaria. Therefore, metrics such as the half-maximal inhibitory concentration (IC50) are unknown, and no structure-activity relationship (SAR) has been established for this specific compound in the context of antimalarial research. While other hydroxynaphthoquinones have been investigated as antimalarial agents, this specific derivative remains unstudied in this capacity.

In Vitro Cytotoxic Activity in Cancer Cell Lines

There is no published data on the in vitro cytotoxic effects of this compound against any cancer cell lines. Consequently, no IC50 values have been reported, and it is not known whether this compound exhibits selective toxicity towards cancerous cells over healthy cells.

The ability of this compound to induce the generation of reactive oxygen species (ROS) in cancer cells has not been investigated. Naphthoquinones as a class are often associated with redox cycling that can lead to ROS production, a common mechanism of their anticancer activity. However, no specific research has confirmed this mechanism for this particular compound.

No studies have been published that explore the potential of this compound to induce apoptosis in cancer cells. As a result, there is no information on its effects on apoptotic pathways, such as the activation of caspases or the regulation of pro- and anti-apoptotic proteins.

The inhibitory activity of this compound against any enzymes, including proteinases, has not been reported in the scientific literature.

In Vitro Antiplatelet Aggregation Studies

There are no available studies on the in vitro effects of this compound on platelet aggregation. Its potential to inhibit aggregation induced by various agonists is currently unknown.

Antioxidant Potential and Free Radical Scavenging Activity

The antioxidant capacity of this compound has not been assessed in any published studies. Data from common antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, are not available for this compound.

Structure-Activity Relationship (SAR) Derivations

The biological efficacy of naphthoquinone derivatives is intricately linked to their chemical structure. The ability of these compounds to generate reactive oxygen species (ROS) and interact with biological targets via mechanisms like Michael addition is highly dependent on the nature and position of their substituents. nih.gov SAR studies are crucial for optimizing these compounds as potential therapeutic agents by identifying the key molecular features that enhance activity and selectivity. nih.govnih.gov

The position of substituents on both the phenyl ring and the naphthoquinone core profoundly impacts biological activity. Studies on a series of 2-(phenylthio)-3-hydroxynaphthalene-1,4-dione analogues, which are structurally related to this compound, demonstrate that the location and electronic nature of substituents on the phenyl ring are key determinants of efficacy. frontiersin.org

For instance, in the evaluation of antiplatelet activity, the substitution pattern on the thiophenyl moiety significantly affects the compound's inhibitory potential. A comparison of halogen substituents at the ortho-, meta-, and para-positions of the phenyl ring reveals distinct differences in activity. One study found that a bromo-substituent at the para-position of the phenyl ring yielded the most potent antiplatelet activity, while ortho- and meta-placements led to varied effects. frontiersin.org This highlights that both steric and electronic factors, dictated by the substituent's position, are critical for molecular interaction with biological targets. frontiersin.org

| Compound Name | Substituent on Phenyl Ring | Position | IC₅₀ (Collagen-Induced Aggregation) (µM) |

|---|---|---|---|

| 2-((2-Bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione | -Br | ortho | 22.99 ± 1.25 |

| 2-((3-Bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione | -Br | meta | 15.90 ± 0.99 |

| 2-((4-Bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione | -Br | para | 5.58 ± 1.01 |

| 2-((2-Fluorophenyl)thio)-3-hydroxynaphthalene-1,4-dione | -F | ortho | > 30 |

| 2-((3-Fluorophenyl)thio)-3-hydroxynaphthalene-1,4-dione | -F | meta | > 30 |

The introduction of fluorine into pharmacologically active molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The fluorine atom's high electronegativity, small size, and ability to form strong bonds with carbon can significantly alter a molecule's physicochemical properties. scirp.org

In the context of naphthoquinone derivatives, the presence of a fluorophenyl group can have a pronounced effect on biological activity. While direct data on this compound is limited, studies on the closely related analogue, 2-((2-Fluorophenyl)thio)-3-hydroxynaphthalene-1,4-dione, show that the fluorine substituent's influence is complex. In antiplatelet assays, the ortho- and meta-fluorophenyl derivatives were less active than their bromophenyl counterparts, suggesting that for this specific activity, the larger, more polarizable bromine atom may be preferred for target interaction. frontiersin.org

However, in other contexts, fluorine substitution has been shown to be beneficial. The synthesis of novel naphthoquinone-fused podophyllotoxins containing fluoro and trifluoromethyl substituents has yielded compounds with significant cytotoxic activity against several human cancer cell lines. researchgate.net The unique electronic properties of fluorine can influence the electron distribution within the entire molecule, affecting its redox potential and interaction with cellular targets. scirp.org Therefore, the role of the 2-fluorophenyl moiety is highly dependent on the specific biological target and mechanism of action.

| Compound Name | Substituent | IC₅₀ (µM) |

|---|---|---|

| 2-((2-Fluorophenyl)thio)-3-hydroxynaphthalene-1,4-dione | -F | > 30 |

| 2-((2-Bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione | -Br | 22.99 ± 1.25 |

Modifications to the central 1,4-naphthoquinone ring system are a critical aspect of SAR studies, as they can alter the fundamental chemical and biological properties of the compound. Changes to this core can affect redox cycling capabilities, lipophilicity, and steric hindrance, thereby modulating cytotoxicity and target selectivity. nih.govnih.gov

One common modification is the substitution on the benzo-ring of the naphthoquinone. For example, juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) and its derivatives often exhibit different activity profiles compared to lawsone (2-hydroxy-1,4-naphthoquinone) derivatives. nih.govmdpi.com Studies have shown that derivatives from lawsone can be more selective toward tumor cells, whereas juglone derivatives may show more general cytotoxicity. mdpi.com Halogenation of the naphthoquinone core has also been explored, with compounds like 2-bromo-5-hydroxy-1,4-naphthoquinone showing strong antibacterial activity. researchgate.net

Another key modification involves the substituent at the C-3 position. Replacing the 3-hydroxyl group of 2-aryl-3-hydroxy-1,4-naphthoquinones with a halogen, such as fluorine, chlorine, or bromine, can lead to potent, non-selective inhibition of enzymes in the arachidonic acid cascade. nih.gov This suggests that the 3-hydroxy group is a critical site for tuning the molecule's selectivity and mechanism of action. Furthermore, attaching various side chains, such as alkyldiarylethers or substituted aminomethyl groups at the C-3 position, has been shown to be an effective strategy for developing potent antimalarial agents. jst.go.jpmalariaworld.org These findings collectively demonstrate that the naphthoquinone core is a highly versatile scaffold that can be chemically manipulated to fine-tune biological activity.

| Modification Type | Position(s) | Example Substituent/Change | Observed Impact on Biological Activity | Reference |

|---|---|---|---|---|

| Hydroxylation | C-5 | -OH (Juglone core) | Can lead to higher general cytotoxicity compared to Lawsone core. | mdpi.com |

| Halogenation | C-2 | -Br (on Juglone core) | Strong antibacterial activity against S. aureus. | researchgate.net |

| Alkylation | C-6, C-7 | -Alkyl groups | Potent inhibition of passive cutaneous anaphylaxis. | nih.gov |

| Substitution | C-3 | Replacement of -OH with -F, -Cl, -Br | Potent, non-selective inhibition of enzymes like COX-1 and 5-LO. | nih.gov |

| Side Chain Addition | C-3 | Substituted aminomethyl groups | Significantly good antimalarial activity. | jst.go.jp |

Emerging Applications in Chemical Science and Materials

Development as Chemosensors and Molecular Probes

The development of chemosensors and molecular probes for the detection of various analytes is a burgeoning area of research. Hydroxynaphthalene derivatives, which are structurally similar to 2-(2-Fluorophenyl)-3-hydroxynaphthalene-1,4-dione, have been investigated for their potential in this regard. These compounds can be designed to exhibit changes in their photophysical properties, such as fluorescence or color, upon interaction with specific ions or molecules.

Based on extensive literature searches, there is currently no specific data available on the use of this compound as a chemosensor. However, the broader class of hydroxynaphthalene-based compounds has shown considerable promise.

Naphthalene (B1677914) derivatives are widely utilized as fluorophores due to their excellent photophysical properties, including high quantum yields and good stability. nih.gov The fluorescence of these molecules can be modulated by various mechanisms when they bind to a target analyte. Common mechanisms include Photo-induced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov

For instance, a chemosensor based on a 2-hydroxy-naphthalene hydrazone derivative demonstrated high selectivity and sensitivity for Al³⁺ ions through a "turn-on" fluorescence response. researchgate.net This enhancement in fluorescence upon binding with the metal ion is attributed to a combination of ICT and ESIPT processes. researchgate.net The interaction with Al³⁺ restricts the intramolecular rotation and enhances the rigidity of the sensor molecule, leading to a significant increase in fluorescence intensity.

The table below summarizes the fluorescence-based sensing properties of some representative naphthalene derivatives for the detection of Al³⁺.

| Compound/Probe | Analyte | Detection Limit | Sensing Mechanism |

| 2-Hydroxy-naphthalene hydrazone derivative researchgate.net | Al³⁺ | Not Specified | ICT and ESIPT |

| Naphthalimide derivative nih.gov | Al³⁺ | Not Specified | PET, FRET, ESIPT, ICT |

| Schiff base 2-hydroxynaphthalene hydrazide nih.gov | Al³⁺ | Not Specified | Explored via DFT calc. |

This table is illustrative and based on data for related compounds, not this compound.

Colorimetric sensors offer a straightforward method for analyte detection, often allowing for "naked-eye" observation of a color change. The principle behind colorimetric sensing involves a change in the electronic absorption properties of the sensor molecule upon binding with a target. This is typically due to alterations in the intramolecular charge transfer (ICT) characteristics of the molecule.

A 2-hydroxy-naphthalene hydrazone-based probe has been reported to act as a colorimetric sensor for Cu²⁺ ions. researchgate.net The interaction between the probe and Cu²⁺ ions leads to a distinct color change from very light yellow to bright yellow, which is attributed to an enhancement of the ICT process. researchgate.net This change in color allows for the qualitative and quantitative determination of the cation.

Below is a data table detailing the colorimetric sensing performance of a hydroxynaphthalene-based probe for different cations.

| Compound/Probe | Analyte | Observed Color Change | Sensing Mechanism |

| 2-Hydroxy-naphthalene hydrazone derivative researchgate.net | Cu²⁺ | Very light yellow to bright yellow | ICT |

| 2-Hydroxy-naphthalene hydrazone derivative researchgate.net | Al³⁺ | Very light yellow to colorless | Not specified |

This table is illustrative and based on data for related compounds, not this compound.

Applications in Electrical Energy Storage Systems

The quest for efficient, cost-effective, and sustainable energy storage solutions has led to significant research into organic redox-active materials for batteries. The naphthalene-1,4-dione core, present in this compound, is a well-known redox-active moiety that has been explored for its potential in energy storage devices, particularly in redox flow batteries (RFBs).

No specific studies on the application of this compound in electrical energy storage systems were found in the available literature. The following sections discuss the potential of this class of compounds based on research into similar naphthalene-1,4-dione derivatives.

Redox flow batteries are a type of electrochemical cell where energy is stored in liquid electrolytes that are pumped through an electrochemical cell. mdpi.com Organic molecules, such as quinone derivatives, are attractive candidates for use in RFBs due to their tunable redox properties, abundance, and potentially lower environmental impact compared to metal-based systems. researchgate.netnih.gov

Lawsone (2-hydroxy-1,4-naphthoquinone), a close structural analog of the subject compound, has been investigated as a negative electrolyte (anolyte) material in aqueous organic RFBs. researchgate.net Naphthoquinone derivatives undergo reversible redox reactions, making them suitable for repeated charging and discharging cycles. researchgate.net A mixture of 1,2-naphthoquinone-4-sulfonic acid sodium salt and lawsone has been used as the negative active species in an alkaline aqueous organic redox flow battery, demonstrating good performance metrics. researchgate.net

The performance of a redox flow battery utilizing a lawsone-based anolyte is summarized in the table below.

| Anolyte Composition | Catholyte | Cell Voltage | Discharge Capacity | Power Density |

| 0.6 M Mixture of NQ-S and Lawsone researchgate.net | 0.4 M FeCN | 1.01 V | 23 Ah·L⁻¹ | 90 mW·cm⁻² |

| 1.2 M Mixture of NQ-S and Lawsone researchgate.net | 0.4 M FeCN | Not specified | 40.3 Ah·L⁻¹ | 72 mW·cm⁻² |

This table presents data for a lawsone-based system as a proxy for the potential application of related compounds.

For quinone and naphthoquinone derivatives, the redox potential can be finely tuned by introducing electron-donating or electron-withdrawing groups onto the aromatic ring system. researchgate.netchemrxiv.org

Electron-donating groups (e.g., -OH, -NH₂) generally lower the redox potential.

Electron-withdrawing groups (e.g., -F, -SO₃H, -COOH) typically increase the redox potential. chemrxiv.org

The position of the substituent on the ring also plays a significant role in determining its effect on the redox potential. researchgate.net This principle of molecular engineering allows for the rational design of new organic electrolytes with tailored properties for high-performance RFBs. For example, the introduction of hydroxyl groups to 9,10-anthraquinone-2,7-disulfonic acid (AQDS) was shown to increase the open-circuit voltage of the resulting battery. chemrxiv.org

The redox potentials of various substituted naphthoquinone derivatives can be computationally predicted and experimentally verified to guide the design of new materials. nih.govacs.org The 2-(2-Fluorophenyl) group in the subject compound, with its electron-withdrawing fluorine atom, would be expected to influence its redox potential relative to the parent lawsone molecule, though specific experimental data is not available.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes for Complex Architectures

While foundational methods for synthesizing 2-aryl-3-hydroxynaphthoquinones exist, future research should focus on creating more sophisticated and diverse molecular architectures derived from this core structure. The development of novel synthetic pathways is crucial for accessing compounds with enhanced or entirely new functionalities.

Key areas for exploration include:

Asymmetric Synthesis: Developing enantioselective methods to produce chiral derivatives, which is particularly important if the molecule or its downstream products interact with chiral biological systems.

Multi-component Reactions: Designing one-pot, multi-component reactions to build complex structures efficiently, reducing waste and saving time. researchgate.net Such protocols could involve the reaction of 2-hydroxynaphthalene-1,4-dione with various aldehydes and amines to create a library of diverse derivatives. researchgate.netresearchgate.net

Late-Stage Functionalization: Creating methods for the selective modification of the 2-(2-Fluorophenyl)-3-hydroxynaphthalene-1,4-dione scaffold at a late stage. This would enable the rapid generation of analogues for structure-activity relationship (SAR) studies.

Polymerization and Dimerization: Investigating the synthesis of dimers, oligomers, or polymers incorporating the naphthoquinone unit. eurekaselect.com These larger structures could possess unique electronic, optical, or material properties not present in the monomeric form.

Table 1: Potential Strategies for Advanced Synthesis

| Synthetic Strategy | Objective | Potential Methodologies | Desired Outcome |

| Asymmetric Catalysis | To produce enantiomerically pure derivatives. | Chiral Lewis acid or Brønsted acid catalysis. | Compounds with specific stereochemistry for enhanced biological targeting. |

| Flow Chemistry | To improve reaction efficiency, safety, and scalability. | Continuous flow reactors with immobilized catalysts. | Safer, faster, and more scalable production of the core compound and its derivatives. |

| Photoredox Catalysis | To access novel reaction pathways under mild conditions. | Use of visible light and photosensitizers to generate reactive intermediates. | New C-C and C-heteroatom bond formations for novel architectures. |

| Biocatalysis | To achieve high selectivity and green reaction conditions. | Employing enzymes (e.g., oxidoreductases) for specific transformations. | Environmentally benign synthesis of complex and stereospecific derivatives. |

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry offers powerful tools to predict properties and understand reaction mechanisms at a molecular level, guiding experimental work and accelerating the discovery process. For this compound, advanced modeling can provide profound insights.

Future computational studies could focus on:

Quantum Mechanics/Molecular Mechanics (QM/MM): Simulating the interaction of the compound within the active site of a target enzyme to elucidate its binding mode and mechanism of inhibition. nih.gov

Molecular Dynamics (MD) Simulations: Predicting the dynamic behavior of the molecule in different environments, such as in solution or embedded within a cell membrane, to understand its stability and conformational preferences. nih.gov

Predictive Toxicology: Using quantitative structure-activity relationship (QSAR) models to forecast the potential toxicity and metabolic fate of new derivatives before they are synthesized.

Reaction Mechanism Elucidation: Employing Density Functional Theory (DFT) to map out the energy profiles of potential synthetic reactions, thereby optimizing conditions and predicting outcomes.

Table 2: Comparison of Computational Modeling Techniques

| Modeling Technique | Level of Theory | Key Application for this compound | Information Gained |

| Density Functional Theory (DFT) | Quantum Mechanical | Calculating electronic structure, reaction pathways, and spectroscopic properties. | Electron distribution, reaction energetics, prediction of NMR/IR spectra. |

| Molecular Dynamics (MD) | Classical Mechanics | Simulating movement and interaction over time in a biological system (e.g., with a protein or membrane). | Conformational flexibility, binding stability, solvent effects. |

| Molecular Docking | Classical Mechanics / Empirical Scoring | Predicting the preferred binding orientation of the compound to a molecular target. nih.gov | Binding affinity scores, key interacting residues, initial poses for MD simulations. |

| QM/MM | Hybrid | Studying enzymatic reactions or binding events where electronic changes are critical. | Detailed insight into the mechanism of action at an enzyme's active site. |

Identification of New Biological Targets and Mechanisms of Action

The biological activity of naphthoquinones is often linked to their ability to undergo redox cycling, generating reactive oxygen species (ROS) and interacting with cellular nucleophiles. eurekaselect.comresearchgate.net However, the specific targets and pathways affected by this compound remain largely uncharacterized.

Future research should aim to:

Chemoproteomics: Utilize activity-based protein profiling and other chemoproteomic techniques to identify the direct protein targets of the compound within the cell.

High-Throughput Screening: Screen the molecule against large panels of kinases, proteases, and other enzymes to uncover novel inhibitory activities. For instance, some naphthoquinones are known to inhibit enzymes like cyclooxygenase-2 (COX-2), which is a target in cancer and inflammation research. mdpi.com

Metabolomic and Transcriptomic Analysis: Investigate how treatment with the compound alters the metabolic and gene expression profiles of cells to understand its downstream effects on cellular pathways.

Antimicrobial and Antiparasitic Evaluation: Given the known activity of many naphthoquinones against various pathogens, this compound should be tested against a broad range of bacteria, fungi, and parasites, including multidrug-resistant strains. mdpi.com

Integration into Hybrid Materials for Enhanced Functionality

The unique electronic and optical properties of the naphthoquinone scaffold make it an attractive building block for advanced materials. Integrating this compound into larger systems could unlock novel applications in materials science.

Unexplored avenues include:

Organic Electronics: Incorporating the molecule as a component in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), or as a redox-active material in batteries. rsc.org

Chemical Sensors: Functionalizing surfaces or nanoparticles with the compound to create sensors that respond to specific analytes through changes in color or fluorescence.

Photodynamic Therapy: Designing hybrid molecules where the naphthoquinone acts as a photosensitizer, generating cytotoxic ROS upon light activation for targeted cancer therapy.

Biocompatible Coatings: Creating hybrid materials by integrating the molecule with biocompatible carriers like rare-earth elements, which could be used for applications such as UV/IR filtering agents. researchgate.net

Methodological Advancements in Characterization

A deep understanding of the compound's properties relies on sophisticated analytical techniques. Future work should leverage cutting-edge characterization methods to provide a more complete picture of its behavior.

Promising directions include:

Advanced NMR Spectroscopy: Using two-dimensional and solid-state NMR techniques to resolve complex structures, study intermolecular interactions, and analyze the compound's conformation in different states.

High-Resolution Mass Spectrometry: Employing techniques like tandem mass spectrometry (MS/MS) to map fragmentation pathways, which can aid in the structural identification of metabolites and reaction byproducts. brieflands.com

Single-Crystal X-ray Diffraction: Obtaining crystal structures of the compound and its derivatives, as well as co-crystal structures with target proteins, to provide definitive proof of its three-dimensional structure and binding modes.

Electrochemistry: Performing detailed cyclic voltammetry and other electrochemical studies to precisely map its redox potentials and understand the stability of its radical-anion intermediates, which are often key to its biological activity. researchgate.net

Q & A

Q. What are the established synthetic routes for 2-(2-Fluorophenyl)-3-hydroxynaphthalene-1,4-dione, and how is its structure validated?

The compound is synthesized via nucleophilic substitution reactions. For example, thio-derivatives are prepared by reacting 2-hydroxy-1,4-naphthoquinone (Lawsone) with 2-fluorophenylthiol in the presence of a base, yielding 2-((2-fluorophenyl)thio)-3-hydroxynaphthalene-1,4-dione as a red solid with a melting point of 260.8°C . Structural validation employs ¹H/¹³C NMR to confirm substituent environments, IR spectroscopy for functional group analysis, and HRMS for molecular mass verification. These methods ensure purity and correct regiochemistry .

Q. What preliminary biological activities are associated with fluorophenyl-substituted 1,4-naphthoquinones?

Fluorophenyl derivatives exhibit broad bioactivity. For instance:

- Antiplatelet effects : Thio-derivatives (e.g., compound 6 in ) inhibit platelet aggregation via thiol-disulfide exchange mechanisms .

- Antitumor potential : Structural analogs (e.g., 2-(4-fluorophenylamino) derivatives) show cytotoxicity in pre-clinical models by inducing oxidative stress or interfering with DNA replication .

Advanced Research Questions

Q. How does molecular docking clarify the enzyme inhibition mechanism of this compound?

The compound targets enzymes like Schistosoma mansoni dihydroorotate dehydrogenase (SmDHODH), a flavoenzyme critical in pyrimidine biosynthesis. Docking studies (e.g., PDB ID: 6UY4) use a 15-Å grid centered on the ligand-binding site to model interactions. The fluorophenyl group forms hydrophobic contacts, while the quinone moiety participates in π-π stacking with FMN cofactors. These insights guide rational inhibitor design .

Q. What structural modifications enhance antimalarial activity in fluorophenyl-naphthoquinones?

Asymmetric synthesis of derivatives with ω-fluoroalkyl chains (e.g., (S)-2-(8-fluoro-2-methyloctyl)-3-hydroxynaphthalene-1,4-dione) improves antimalarial efficacy by increasing membrane permeability and target affinity. Bromine or trifluoromethyl substitutions at the ω-position further allow functional diversification while avoiding toxic intermediates (e.g., fluoroacetate analogs) .

Q. How can non-conventional synthesis methods optimize fluorophenyl-naphthoquinone derivatives?

Microwave-assisted synthesis reduces reaction times and improves yields. For example, derivatives like 2-(allylthio)-3-(4-(2-fluorophenyl)piperazin-1-yl)naphthalene-1,4-dione are synthesized in one-pot reactions using MgCl₂ catalysis in ethylene glycol at 100°C. This method enhances regioselectivity and scalability .

Methodological and Data Analysis Questions

Q. How are discrepancies in biological activity data resolved across fluorophenyl-naphthoquinone analogs?

Discrepancies (e.g., antitumor vs. antiplatelet activities) are addressed by:

Q. What in silico approaches predict pharmacokinetic properties of fluorophenyl-naphthoquinones?

- Random Forest models : Train on datasets with >78% accuracy to predict solubility, bioavailability, and toxicity .

- ADMET profiling : Simulates absorption, metabolism, and cytochrome P450 interactions using tools like Molinspiration or SwissADME .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.